molecular formula C20H23NO3 B14520952 3-[4-(Diethylamino)-2-ethoxyphenyl]-2-benzofuran-1(3H)-one CAS No. 62633-23-2

3-[4-(Diethylamino)-2-ethoxyphenyl]-2-benzofuran-1(3H)-one

Cat. No.: B14520952
CAS No.: 62633-23-2
M. Wt: 325.4 g/mol
InChI Key: TZWKOXMEBIQDAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(Diethylamino)-2-ethoxyphenyl]-2-benzofuran-1(3H)-one is a chemical compound known for its unique structure and properties It is a member of the benzofuran family, which is characterized by a fused benzene and furan ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Diethylamino)-2-ethoxyphenyl]-2-benzofuran-1(3H)-one typically involves multiple steps. One common method starts with the Knoevenagel condensation reaction of 4-(diethylamino)-2-hydroxybenzaldehyde with diethyl malonate. This is followed by a Vilsmeier–Haack formylation to produce the desired benzofuran derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and purification techniques to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Diethylamino)-2-ethoxyphenyl]-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-[4-(Diethylamino)-2-ethoxyphenyl]-2-benzofuran-1(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[4-(Diethylamino)-2-ethoxyphenyl]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(Diethylamino)-2-ethoxyphenyl]-2-benzofuran-1(3H)-one is unique due to its specific benzofuran structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

62633-23-2

Molecular Formula

C20H23NO3

Molecular Weight

325.4 g/mol

IUPAC Name

3-[4-(diethylamino)-2-ethoxyphenyl]-3H-2-benzofuran-1-one

InChI

InChI=1S/C20H23NO3/c1-4-21(5-2)14-11-12-17(18(13-14)23-6-3)19-15-9-7-8-10-16(15)20(22)24-19/h7-13,19H,4-6H2,1-3H3

InChI Key

TZWKOXMEBIQDAP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C2C3=CC=CC=C3C(=O)O2)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.